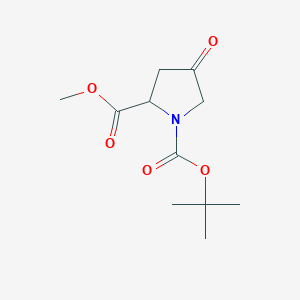

1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBHYYJZVWZCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401243 | |

| Record name | 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362706-26-1 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 4-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362706-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key chiral building block in organic synthesis and drug discovery. This document consolidates essential data, including CAS numbers for its enantiomers, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity and Properties

This compound is a proline derivative with a ketone functional group at the 4-position of the pyrrolidine ring. The presence of two stereocenters at the 2 and 4 positions, though the 4-position is prochiral in the oxo form, makes its stereoisomers valuable in asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the 2-position are common features in peptide synthesis and the construction of complex molecules.

It is crucial to distinguish between the two common enantiomers, (2S)- and (2R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, as they possess distinct Chemical Abstracts Service (CAS) numbers.

Table 1: CAS Numbers for Enantiomers of this compound

| Enantiomer | CAS Number |

| (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | 102195-80-2[1] |

| (2R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | 256487-77-1[2] |

The physical and chemical properties of the (2S)-enantiomer are summarized in the table below.

Table 2: Physicochemical Properties of (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

| Property | Value |

| Molecular Formula | C11H17NO5[1] |

| Molecular Weight | 243.26 g/mol [1] |

| Appearance | Powder[3] |

| Melting Point | 42-46 °C[3] |

| Optical Activity | [α]22/D +14.0°, c = 1 in chloroform[3] |

| Storage Temperature | −20°C[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Experimental Protocols

The synthesis of this compound is a common procedure in organic chemistry laboratories. The following section details a widely used protocol for the synthesis of the (2S)-enantiomer from its corresponding hydroxy precursor.

Synthesis of (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate via Dess-Martin Oxidation

This protocol outlines the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester to yield the target compound.

Experimental Procedure:

-

To a solution of methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate (40 g, 157 mmol) in dichloromethane (DCM, 500 mL), add Dess-Martin periodinane (DMP, 80 g, 189 mmol) at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion of the reaction, quench the reaction with a sodium bisulfite (NaHSO3) solution.

-

Extract the reaction mixture with dichloromethane (DCM).

-

Wash the organic phase with an aqueous sodium bicarbonate (NaHCO3) solution.

-

Concentrate the organic phase to afford (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid methyl ester (33 g, 89% yield) as a colorless oil.[4]

Characterization Data for (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 1.51 (s, 9H), 2.550-2.597 (d, 1H, J = 18.8Hz), 2.876-2.944 (t, 1H, J = 13.6Hz), 3.895 (s, 3H), 3.766-3.895 (m, 1H), 4.696- 4.814 (m, 1H).[4]

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the synthesis of (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.

Caption: Logical relationship between starting material and final product in the synthesis.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common motif in many natural products and pharmaceuticals. The ketone functionality at the 4-position allows for a variety of chemical transformations, including the introduction of new stereocenters and the construction of more complex ring systems. This makes it a versatile building block for the synthesis of novel therapeutic agents.

Safety Information

Signal Word: Danger[3]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[3]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/ physician if you feel unwell.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[3]

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

References

- 1. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10988485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. N-Boc-4-氧代-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Boc-4-oxo-L-Proline methyl ester | 102195-80-2 [chemicalbook.com]

An In-depth Technical Guide on 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, substituted with a ketone and two differentially protected carboxylates, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly proline analogs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of enzyme inhibitors.

The IUPAC name for this compound, considering the common (2S) stereoisomer, is 1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate .[1] It is also widely known by several synonyms, including N-Boc-4-oxo-L-proline methyl ester and Boc-4-Oxo-Pro-OMe.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester on the C2-carboxyl group allows for selective chemical manipulations at different positions of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties for the (2S)-enantiomer (CAS Number: 102195-80-2) is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| Appearance | White to off-white powder or solid |

| Melting Point | 35-40 °C |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) |

| Optical Activity | [α]22/D +14.0°, c = 1 in chloroform |

Synthesis

The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate. Several mild oxidation protocols are suitable for this transformation, preventing over-oxidation and preserving the stereochemistry at the C2 position. Commonly employed methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation.

Experimental Protocol: Parikh-Doering Oxidation

The Parikh-Doering oxidation utilizes a sulfur trioxide pyridine complex as the activating agent for dimethyl sulfoxide (DMSO), offering a mild and operationally simple procedure that can be conducted at or near room temperature.

Materials:

-

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous DCM and anhydrous DMSO at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA (3.0-5.0 eq).

-

To this stirred solution, add the sulfur trioxide pyridine complex (1.5-3.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a white to off-white solid.

References

An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a chiral heterocyclic compound of interest in synthetic organic chemistry and drug discovery. This document consolidates available data on its stereoisomers, offers insights into its experimental characterization, and presents a typical synthetic route.

Core Physical and Chemical Properties

This compound is a derivative of proline, an amino acid, and is commonly used as a building block in the synthesis of more complex molecules. It exists as two enantiomers, the (2S) and (2R) forms, as well as a racemic mixture. The physical properties can vary between these forms.

| Property | (2S)-Isomer (N-Boc-4-oxo-L-proline methyl ester) | (2R)-Isomer | General (Racemic/Unspecified) |

| CAS Number | 102195-80-2[1] | 256487-77-1 | 362706-26-1 |

| Molecular Formula | C₁₁H₁₇NO₅[1][2] | C₁₁H₁₇NO₅[3] | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol [1][4] | 243.26 g/mol [3] | 243.26 g/mol |

| Appearance | White to tan powder or solid[2][5] | Solid | - |

| Melting Point | 42-46 °C[2][4] | No data available | - |

| Boiling Point | No data available | No data available | - |

| Density | No data available | No data available | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6][7] | No data available | - |

| Optical Rotation | [α]22/D +14.0° (c = 1 in chloroform)[4] | No data available | - |

| pKa (Predicted) | -3.86 ± 0.40[5][7] | No data available | - |

| Storage Temperature | -20°C or under inert gas at 2-8°C[4][5][7] | Refrigerator | - |

Experimental Protocols

Synthesis of (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

A common method for the synthesis of the (2S)-enantiomer involves the oxidation of the corresponding hydroxylated precursor, (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate methyl ester.[6]

Materials:

-

(2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate methyl ester

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Sodium bisulfite (NaHSO₃) solution

-

Aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate methyl ester (1 equivalent) in dichloromethane (DCM) in a reaction vessel.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (DMP) (1.2 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction by adding sodium bisulfite (NaHSO₃) solution.

-

Extract the mixture with dichloromethane.

-

Wash the organic phase with aqueous sodium bicarbonate (NaHCO₃) solution.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the product as necessary, for example, by column chromatography.

The final product, (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid methyl ester, is typically obtained as a colorless oil which may solidify upon standing.[6]

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the molecule. For the (2S)-isomer, characteristic peaks are observed around 1.51 ppm (singlet, 9H, tert-butyl group), 2.55-2.94 ppm (multiplets, 2H, pyrrolidine ring protons), 3.77-3.90 ppm (multiplet and singlet, 4H, methyl ester and pyrrolidine ring proton), and 4.70-4.81 ppm (multiplet, 1H, pyrrolidine ring proton).[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the ketone and ester carbonyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

Synthetic Workflow Visualization

The following diagram illustrates the key chemical transformation in the synthesis of this compound from its hydroxyproline precursor.

References

- 1. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10988485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BOC-4-oxo-L-proline methyl ester, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. appretech.com [appretech.com]

- 4. N-Boc-4-oxo- L -proline methyl ester 97 102195-80-2 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. N-Boc-4-oxo-L-Proline methyl ester | 102195-80-2 [chemicalbook.com]

- 7. N-Boc-4-oxo-L-Proline methyl ester CAS#: 102195-80-2 [m.chemicalbook.com]

A Technical Guide to 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a pivotal chiral building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of a wide range of proline derivatives and complex pharmaceutical agents. This guide details its physicochemical properties, a standard experimental protocol for its synthesis, and its significant applications in drug discovery and development.

Core Physicochemical Properties

This compound, often referred to in literature as N-Boc-4-oxo-proline methyl ester, exists as two main enantiomers, (2S) and (2R), which are crucial for stereoselective synthesis.[1] The quantitative data for this compound are summarized below.

| Property | (2S)-Enantiomer | (2R)-Enantiomer |

| Molecular Weight | 243.26 g/mol [1][2] | 243.26 g/mol [3][4] |

| Molecular Formula | C₁₁H₁₇NO₅[1][2] | C₁₁H₁₇NO₅[3][4] |

| CAS Number | 102195-80-2[1][2] | 256487-77-1[3] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate[1] | 1-tert-butyl 2-methyl (2R)-4-oxo-1,2-pyrrolidinedicarboxylate[3] |

| Appearance | Powder[2] | Solid |

| Melting Point | 42-46 °C[2] | Not specified |

| Optical Activity | [α]22/D +14.0°, c = 1 in chloroform[2] | Not specified |

| Storage Temperature | −20°C[2] | Refrigerator |

| InChI Key | UPBHYYJZVWZCOZ-QMMMGPOBSA-N[1][2] | UPBHYYJZVWZCOZ-MRVPVSSYSA-N[3] |

| Synonyms | N-Boc-4-oxo-L-proline methyl ester, (2S)-1-Boc-4-oxo-proline Methyl Ester, Boc-4-Oxo-Pro-OMe[1][2] | (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate[4] |

Role as a Pharmaceutical Intermediate

This compound is not typically a final active pharmaceutical ingredient (API) but serves as a crucial intermediate. Its keto-proline structure is a versatile scaffold for introducing further chemical diversity. It is particularly noted for its use in the synthesis of antidiabetic drugs like Teneligliptin and antiviral agents such as Ledipasvir. Its application extends to the creation of conformationally constrained proline analogs for peptide and protein engineering, enabling the modulation of peptide structure and stability.

References

An In-depth Technical Guide to 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, substituted with a ketone and protected carboxyl groups, makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including modified amino acids and novel peptide analogues. The presence of the 4-oxo functionality provides a key handle for further chemical modifications, allowing for the introduction of various substituents and the construction of more elaborate molecular architectures. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this versatile compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered pyrrolidine ring. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, and the carboxyl group at the 2-position is esterified with a methyl group. A ketone functional group is present at the 4-position. The compound exists as two enantiomers, (2S) and (2R), due to the chiral center at the 2-position of the pyrrolidine ring.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO₅ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl 4-oxopyrrolidine-1,2-dicarboxylate | [1] |

| InChI Key | UPBHYYJZVWZCOZ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | Refrigerator | [2] |

Spectroscopic Data

While a comprehensive spectral analysis is beyond the scope of this guide, researchers can obtain detailed NMR, IR, and mass spectrometry data from various commercial suppliers and chemical databases.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the oxidation of the corresponding 4-hydroxy precursor, N-Boc-trans-4-Hydroxy-L-proline methyl ester. Several oxidizing agents can be employed for this transformation, with Dess-Martin periodinane (DMP) being a widely used reagent due to its mild reaction conditions and high efficiency.

Experimental Protocol: Oxidation using Dess-Martin Periodinane

This protocol outlines a general procedure for the synthesis of (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.

Materials:

-

(2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of oxopyrrolidine derivatives has shown significant potential in various therapeutic areas. This compound serves as a key intermediate for synthesizing more complex molecules with potential biological activities.

Potential Therapeutic Areas for Oxopyrrolidine Derivatives

-

Neurodegenerative Diseases: Derivatives of the oxopyrrolidine scaffold have been investigated as potential inhibitors of acetylcholinesterase and β-amyloid protein aggregation, which are key targets in the development of treatments for Alzheimer's disease.

-

Anticancer Agents: The pyrrolidinone core is present in several natural products with anticancer properties. Synthetic derivatives are being explored for their potential to inhibit cancer cell growth.

-

Antimicrobial Agents: The structural motif of oxopyrrolidine is found in some antimicrobial compounds. Researchers are exploring synthetic derivatives for their efficacy against various bacterial and fungal pathogens.

Generalized Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the biological evaluation of a compound like this compound or its derivatives.

Caption: A generalized workflow for the biological screening of novel compounds.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling precautions, and emergency procedures. As a general precaution, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its straightforward synthesis from readily available starting materials and the presence of a reactive ketone functionality make it an attractive scaffold for the development of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic route for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key building block in the synthesis of various pharmaceutical compounds. The most prevalent and well-documented method involves the oxidation of the corresponding 4-hydroxyproline derivative. This document outlines the necessary starting materials, detailed experimental protocols, and quantitative data to support the successful synthesis of the target compound.

Primary Synthetic Pathway: Oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester

The core of this synthesis is the selective oxidation of the secondary alcohol in N-Boc-trans-4-hydroxy-L-proline methyl ester to a ketone. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation due to its mild reaction conditions, high yields, and chemoselectivity.[1][2]

The overall reaction scheme can be visualized as a two-step process:

-

Preparation of the Starting Material: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester from trans-4-hydroxy-L-proline.

-

Oxidation: Conversion of N-Boc-trans-4-hydroxy-L-proline methyl ester to this compound.

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

The initial step involves the protection of the amine group of trans-4-hydroxy-L-proline methyl ester with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is crucial for preventing side reactions in the subsequent oxidation step.

Experimental Protocol:

A general procedure for the synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester from di-tert-butyl dicarbonate and trans-4-hydroxy-L-proline methyl ester hydrochloride is as follows:

-

Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride in dichloromethane (CH2Cl2) and cool the mixture to 0 °C.

-

With stirring, sequentially add triethylamine (Et3N), 4-dimethylaminopyridine (DMAP), and di-tert-butyl dicarbonate (Boc anhydride).

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then worked up by dissolving in a suitable organic solvent, washing with saturated aqueous sodium bicarbonate and brine, and drying over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the product, which can be further purified if necessary.[3][4]

Quantitative Data for Starting Material Synthesis:

| Reagent | Molar Ratio (relative to starting ester) | Role |

| trans-4-hydroxy-L-proline methyl ester hydrochloride | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc Anhydride) | 1.2 | Boc-protecting agent |

| Triethylamine (Et3N) | 2.0 | Base |

| 4-Dimethylaminopyridine (DMAP) | 0.05 | Catalyst |

| Dichloromethane (CH2Cl2) | - | Solvent |

Yields for this step are typically high, often approaching 100%.[3][4]

Step 2: Oxidation to this compound

With the protected starting material in hand, the next step is the oxidation of the hydroxyl group to a ketone.

Experimental Protocol:

The Dess-Martin periodinane (DMP) oxidation is carried out as follows:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in a suitable solvent, such as dichloromethane (CH2Cl2).

-

Add Dess-Martin periodinane (DMP) to the solution at room temperature.

-

The reaction is typically stirred for a few hours and can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

-

The crude product can then be purified by column chromatography on silica gel.

Quantitative Data for Oxidation Step:

| Reagent | Molar Ratio (relative to starting alcohol) | Role |

| N-Boc-trans-4-hydroxy-L-proline methyl ester | 1.0 | Starting Material |

| Dess-Martin Periodinane (DMP) | 1.2 - 1.5 | Oxidizing Agent |

| Dichloromethane (CH2Cl2) | - | Solvent |

Reported yields for this oxidation step are generally good, often in the range of 80-95%.

Alternative Synthetic Considerations: The Dieckmann Condensation

While the oxidation of 4-hydroxyproline derivatives is the most direct and commonly reported route, the Dieckmann condensation presents a theoretical alternative for the formation of the 4-oxopyrrolidine ring system. This intramolecular reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester.

For the synthesis of this compound, the starting material for a Dieckmann condensation would be a suitably substituted N-Boc-aspartic acid derivative. However, detailed experimental procedures for this specific transformation are not as readily available in the scientific literature, suggesting that the oxidation route is more synthetically practical and efficient.

Visualizing the Synthesis

To further clarify the synthetic process, the following diagrams illustrate the reaction pathway and a general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the oxidation step.

Conclusion

The synthesis of this compound is most reliably achieved through the Dess-Martin periodinane oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester. This method offers high yields and proceeds under mild conditions, making it a preferred choice for both laboratory-scale and potentially larger-scale production. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently carry out this synthesis.

References

N-Boc-4-oxo-L-proline methyl ester synthesis

An In-depth Technical Guide to the Synthesis of N-Boc-4-oxo-L-proline Methyl Ester

Abstract

N-Boc-4-oxo-L-proline methyl ester is a crucial chiral building block in synthetic organic chemistry, widely utilized in the development of pharmaceuticals and complex molecular architectures. Its synthesis is a key step in the preparation of various proline-based derivatives, including enzyme inhibitors and conformationally constrained amino acids. This guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the oxidation of its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester. We present detailed experimental protocols, comparative data on various oxidation methods, and workflow visualizations to aid researchers and drug development professionals in their synthetic endeavors.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. N-Boc-4-oxo-L-proline methyl ester, with its ketone functionality, serves as a versatile intermediate for introducing further molecular diversity at the C4 position of the proline ring. This compound is a key precursor for the synthesis of novel proline analogs, such as 4-fluoro-L-proline derivatives and spirocyclic structures. The most common and efficient pathway to synthesize this keto-ester involves the oxidation of the secondary alcohol in N-Boc-trans-4-hydroxy-L-proline methyl ester. This guide details the prevalent oxidation methodologies: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and TEMPO-catalyzed oxidation.

Synthesis of Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester

The precursor for the target compound is typically prepared from trans-4-hydroxy-L-proline through a two-step process involving esterification followed by Boc-protection of the amine. An alternative, and often higher-yielding, route involves protecting the amine first and then performing the esterification. A representative protocol for the synthesis from trans-4-hydroxy-L-proline methyl ester hydrochloride is provided below.

Experimental Protocol: Boc-Protection

-

Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in dichloromethane (CH2Cl2, 400 mL) and cool the mixture to 0 °C.

-

With stirring, add triethylamine (Et3N, 28 mL, 0.2 mol), 4-dimethylaminopyridine (DMAP, 0.61 g, 5 mmol), and di-tert-butyl dicarbonate (Boc anhydride, 27.5 mL, 0.12 mol) sequentially.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Remove the solvent under reduced pressure. Add diethyl ether to the residue, collect the solid by filtration, and wash thoroughly with ether.

-

Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in CH2Cl2 and wash sequentially with saturated aqueous NaHCO3 and saturated aqueous NaCl.

-

Dry the organic phase with anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the product as a white solid (24.5 g, 100% yield).

Synthetic Pathway and Workflow

The overall transformation from the readily available N-Boc-trans-4-hydroxy-L-proline methyl ester to the target N-Boc-4-oxo-L-proline methyl ester is a direct oxidation of a secondary alcohol to a ketone.

Figure 1: Overall synthetic workflow for N-Boc-4-oxo-L-proline methyl ester.

Detailed Synthesis Protocols

Three primary methods are highlighted for the oxidation step, each with distinct advantages regarding reaction conditions, scalability, and handling of reagents.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers mild, selective, and rapid oxidation of alcohols.[1] It operates at neutral pH and room temperature, making it compatible with many sensitive functional groups.[1]

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (40 g, 157 mmol) in dichloromethane (DCM, 500 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (80 g, 189 mmol) portion-wise to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous sodium bisulfite (NaHSO3) solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic phases and wash with a saturated aqueous sodium bicarbonate (NaHCO3) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the title compound as a colorless oil (33 g, 89% yield).

The mechanism involves the initial ligand exchange of an acetate group on the DMP with the alcohol, followed by an intramolecular proton transfer to an acetate ligand, which then leads to the elimination of the reduced iodine species and acetic acid, yielding the ketone.[1]

Figure 2: Simplified logical flow of the Dess-Martin Oxidation mechanism.

Method 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and high yields, though it produces volatile and malodorous dimethyl sulfide as a byproduct.

-

Prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM in a three-necked flask under an inert atmosphere (N2 or Ar) and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Add a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

-

After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired ketone.

Method 3: TEMPO-Catalyzed Oxidation

This method employs a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), with a stoichiometric co-oxidant. This approach is often considered "greener" and can be highly efficient.

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq.) in ethyl acetate.

-

Add trichloroisocyanuric acid (TCCA, 1.2 eq.) to the solution and cool the system to between -5 °C and 0 °C.

-

Slowly add a solution of TEMPO (0.02 eq.) in ethyl acetate while maintaining the low temperature.

-

Stir the reaction mixture at this temperature for 20 minutes, then allow it to warm to 25-30 °C and stir for an additional 60 minutes.

-

Quench the reaction with deionized water and continue stirring for 60 minutes.

-

Filter the mixture through a pad of Celite. Wash the filtrate with deionized water and then with a sodium chloride solution.

-

Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

-

Purify by recrystallization or chromatography to yield the final product.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method often depends on factors such as scale, available equipment, and sensitivity of the substrate to reaction conditions. The table below summarizes the key quantitative parameters for the described protocols.

| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation | TEMPO/TCCA Oxidation |

| Starting Material | N-Boc-trans-4-hydroxy-L-proline methyl ester | N-Boc-trans-4-hydroxy-L-proline methyl ester | N-Boc-trans-4-hydroxy-L-proline |

| Key Reagents | DMP, DCM | Oxalyl Chloride, DMSO, Et3N | TEMPO, TCCA |

| Temperature | 0 °C to Room Temp. | -78 °C to Room Temp. | -5 °C to 30 °C |

| Reaction Time | ~4 hours | ~1-2 hours | ~1.5 hours |

| Reported Yield | ~89% | Typically >90% | ~96% |

| Workup | Aqueous quench & extraction | Aqueous quench & extraction | Filtration & extraction |

| Key Advantages | Mild, reliable, simple setup | High yields, mild conditions | Catalytic, high yield |

| Key Disadvantages | Expensive, potentially explosive reagent | Requires cryogenic temps, malodorous byproduct | Co-oxidant can be harsh |

Conclusion

The synthesis of N-Boc-4-oxo-L-proline methyl ester is readily achievable through the oxidation of its 4-hydroxy precursor. The Dess-Martin periodinane oxidation offers a reliable and high-yielding method with a straightforward experimental setup. The Swern oxidation is also highly effective but requires cryogenic temperatures and careful management of byproducts. For larger-scale and environmentally conscious syntheses, TEMPO-catalyzed oxidation presents an excellent alternative with high efficiency. The choice of method will be dictated by the specific requirements of the research or development setting, including scale, cost, and safety considerations. This guide provides the necessary technical details to enable professionals to select and execute the most suitable synthetic route for their objectives.

References

An In-depth Technical Guide to the Starting Materials for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the primary synthetic route for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as N-Boc-4-oxo-L-proline methyl ester, is a valuable chiral building block in medicinal chemistry. Its structure is integral to the synthesis of a range of bioactive molecules. The most prevalent and well-documented method for its preparation involves the oxidation of a readily available starting material, N-Boc-trans-4-hydroxy-L-proline methyl ester.

Primary Synthetic Pathway: Oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester

The core of the synthesis lies in the selective oxidation of the secondary alcohol in the pyrrolidine ring to a ketone. A common and efficient method for this transformation is the use of Dess-Martin periodinane (DMP), a mild oxidizing agent.

Caption: Synthetic pathway for the target compound.

Quantitative Data

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound.

| Parameter | Value |

| Starting Material | |

| Name | Methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate |

| Mass | 40 g |

| Moles | 157 mmol |

| Oxidizing Agent | |

| Name | Dess-Martin periodinane (DMP) |

| Mass | 80 g |

| Moles | 189 mmol |

| Solvent | |

| Name | Dichloromethane (DCM) |

| Volume | 500 mL |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Duration | 4 hours |

| Product | |

| Name | (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid methyl ester |

| Mass | 33 g |

| Yield | 89% |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester.[1]

Materials and Reagents

-

Methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Sodium bisulfite (NaHSO₃) solution

-

Aqueous sodium bicarbonate (NaHCO₃) solution

Procedure

-

A solution of methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate (40 g, 157 mmol) in dichloromethane (DCM, 500 mL) is prepared in a suitable reaction vessel.

-

The solution is cooled to 0 °C in an ice bath.

-

Dess-Martin periodinane (DMP, 80 g, 189 mmol) is added to the cooled solution.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC), the reaction is quenched by the addition of a sodium bisulfite (NaHSO₃) solution.

-

The mixture is then transferred to a separatory funnel and the organic layer is separated.

-

The organic phase is washed with an aqueous sodium bicarbonate (NaHCO₃) solution.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification, if necessary, can be performed by column chromatography on silica gel.

Product Characterization

The final product, (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid methyl ester, is typically obtained as a colorless oil.[1]

Alternative Starting Materials

While the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester is the most direct route, it is conceptually possible to start from L-hydroxyproline. This would, however, necessitate a two-step process of N-protection with a Boc group and subsequent esterification of the carboxylic acid to form the methyl ester prior to the oxidation step.

Caption: Multi-step synthesis from L-Hydroxyproline.

Conclusion

The synthesis of this compound is most efficiently achieved through the oxidation of its corresponding 4-hydroxy precursor. This technical guide provides the necessary data and a detailed protocol for this key transformation, offering a solid foundation for researchers and professionals in the field of organic and medicinal chemistry. The presented information highlights a robust and high-yielding synthetic route to this important building block.

References

Spectroscopic Data and Characterization of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key building block in synthetic organic chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for its characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for different stereoisomers of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| (Racemic) this compound | CDCl₃ | 4.55 (dd, J=9.0, 3.5 Hz, 1H), 3.95 (d, J=18.0 Hz, 1H), 3.75 (s, 3H), 3.65 (d, J=18.0 Hz, 1H), 2.90 (dd, J=17.5, 7.0 Hz, 1H), 2.60 (dd, J=17.5, 3.0 Hz, 1H), 1.45 (s, 9H) |

| (2R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | Data available, specific shifts not individually listed in the provided source.[1] |

| (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | No specific data found in the search results. |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| (Racemic) this compound | CDCl₃ | 205.8, 171.8, 153.8, 81.2, 57.9, 52.8, 48.5, 45.3, 28.1 |

| (2R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | Data available, specific shifts not individually listed in the provided source.[1] |

| (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | No specific data found in the search results. |

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Medium | Wavenumber (cm⁻¹) |

| (Racemic) this compound | Neat | 2979, 1747, 1702, 1401, 1368, 1255, 1205, 1156 |

| (2R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | Data available, specific wavenumbers not individually listed in the provided source.[1] |

| (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | No specific data found in the search results. |

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | m/z |

| This compound (Isomer not specified) | ESI-MS | 244.1 [M+H]⁺, 266.1 [M+Na]⁺ |

| (2R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | Data available, specific m/z not individually listed in the provided source.[1] |

| (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | Molecular Weight: 243.26 g/mol .[2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the chemical environment and connectivity of hydrogen atoms. Standard acquisition parameters include a 30° pulse width, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. The data is processed with a line broadening of 0.3 Hz.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton-decoupled spectra are generally obtained to simplify the spectrum to single lines for each unique carbon atom. A spectral width of around 240 ppm and a relaxation delay of 2-5 seconds are common.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer to identify the functional groups present in the molecule.

-

Sample Preparation: For a solid sample, a small amount of the compound can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. For an oily sample, a thin film can be prepared between two sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts, such as the sodium adduct [M+Na]⁺. The accurate mass measurement allows for the determination of the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Introduction

This compound is a chiral building block commonly used in the synthesis of various pharmaceutical compounds and complex organic molecules. Its rigid pyrrolidine core and orthogonal protecting groups (Boc and methyl ester) make it a versatile intermediate. A thorough understanding of its spectroscopic properties, particularly its 1H NMR spectrum, is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a detailed analysis of the 1H NMR data, a standard experimental protocol for its acquisition, and a visual representation of the spin-spin coupling network within the molecule.

Data Presentation

The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its unique chemical environment. The quantitative data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~4.5 | dd | 8.0, 4.0 | 1H |

| H-5a | ~3.9 | d | 18.0 | 1H |

| H-5b | ~3.7 | d | 18.0 | 1H |

| OCH₃ | 3.75 | s | - | 3H |

| H-3a | ~2.9 | dd | 18.0, 8.0 | 1H |

| H-3b | ~2.5 | dd | 18.0, 4.0 | 1H |

| C(CH₃)₃ | 1.45 | s | - | 9H |

Note: The chemical shifts for the pyrrolidine ring protons (H-2, H-3a, H-3b, H-5a, H-5b) are approximate and can show slight variations due to the presence of rotamers and the specific experimental conditions. The assignments are based on typical chemical shift values and expected coupling patterns.

Experimental Protocols

The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound.[1]

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.

-

Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

Set the appropriate acquisition parameters. For a standard 1H spectrum on a 400 or 500 MHz spectrometer, typical parameters include:

-

Number of scans: 8-16

-

Spectral width: -2 to 12 ppm

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

-

Acquire the Free Induction Decay (FID).

3.3. Data Processing and Analysis

-

Apply a Fourier transformation to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to its known value of 7.26 ppm.

-

Integrate all peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the spin-spin coupling relationships of the pyrrolidine ring protons in this compound.

References

In-Depth Technical Guide: 13C NMR of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key building block in synthetic organic chemistry. This document outlines predicted spectral data, comprehensive experimental protocols for data acquisition, and a logical workflow for the process.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral assignment. The data is presented for a standard analysis in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 205.0 |

| C=O (Ester) | 171.5 |

| C=O (Boc) | 154.0 |

| C (CH₃)₃ (Boc) | 81.5 |

| CH (Pyrrolidine Ring) | 57.0 |

| CH₂ (Pyrrolidine Ring) | 50.0 |

| CH₂ (Pyrrolidine Ring) | 38.0 |

| O_C_H₃ (Ester) | 52.5 |

| C( CH₃)₃ (Boc) | 28.3 |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and experimental conditions.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible ¹³C NMR spectra. The following methodology is recommended for the analysis of this compound and similar small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh 20-50 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the final solution height is approximately 4-5 cm.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectrometer Frequency: 100 MHz or 125 MHz for ¹³C on a 400 MHz or 500 MHz instrument, respectively.

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds.[1]

-

Pulse Width (P1): A 30° pulse angle is typically used to allow for a shorter relaxation delay.[2]

-

Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0 - 220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 1.0 Hz to the Free Induction Decay (FID) before Fourier transformation.[3]

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a reference (δ = 77.16 ppm).[4][5]

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for acquiring and analyzing the ¹³C NMR spectrum of this compound.

Caption: Workflow for ¹³C NMR Data Acquisition and Analysis.

References

The Pivotal Role of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a proline derivative often referred to as N-Boc-4-oxo-L-proline methyl ester, has emerged as a cornerstone building block in medicinal chemistry. Its rigid pyrrolidine scaffold and versatile ketone functionality provide a valuable starting point for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide delves into the multifaceted role of this compound, with a particular focus on its application in the development of potent antiviral agents, specifically inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document will provide an in-depth overview of its synthetic utility, detailed experimental protocols for key transformations, a quantitative structure-activity relationship (SAR) analysis of its derivatives, and a visual representation of the relevant biological pathways.

Introduction: A Versatile Scaffold for Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its conformational rigidity allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. This compound offers medicinal chemists a strategically functionalized starting material. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the 2-position allow for controlled modifications, while the ketone at the 4-position serves as a versatile handle for introducing a wide range of chemical diversity.

This compound has proven particularly valuable in the synthesis of 4-substituted proline analogs, which are key components of several clinically important drugs. One of the most notable applications is in the synthesis of the antiviral drug Ledipasvir, a highly effective inhibitor of the HCV NS5A protein.

Synthetic Utility: A Gateway to 4-Substituted Proline Derivatives

The 4-oxo functionality of this compound is the linchpin of its synthetic utility. This ketone can be readily transformed into a variety of other functional groups, enabling the synthesis of a library of 4-substituted proline derivatives.

A key transformation is the Wittig reaction , which allows for the introduction of a methylene group at the 4-position. This creates a crucial intermediate, (S)-N-Boc-4-methyleneproline, which is a precursor to the spirocyclic core of Ledipasvir. Further modifications, such as fluorination to produce 4-fluoro and 4,4-difluoro L-proline derivatives, have also been explored to modulate the physicochemical and pharmacological properties of the final compounds.

Experimental Protocols: A Step-by-Step Guide to Key Transformations

The following section provides a detailed experimental protocol for a crucial step in the synthetic pathway towards advanced proline derivatives: the Wittig olefination of this compound.

Synthesis of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate via Wittig Reaction

This protocol outlines the conversion of the 4-oxo group to a 4-methylene group, a critical step in the synthesis of precursors for antiviral agents.

Materials:

-

(S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 equivalents) portion-wise.

-

Allow the resulting bright yellow suspension to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of (S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate.

Expected Yield: 75-85%

Application in Antiviral Drug Discovery: HCV NS5A Inhibitors

A significant application of this compound is in the synthesis of inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a crucial component of the HCV replication complex and is essential for viral RNA replication and virion assembly. Inhibitors of NS5A, such as Ledipasvir, have revolutionized the treatment of chronic HCV infection.

The pyrrolidine scaffold derived from the starting material provides a rigid framework for orienting the key pharmacophoric elements that interact with the NS5A protein.

Mechanism of Action of NS5A Inhibitors

The HCV NS5A protein is a multifunctional phosphoprotein that plays a critical role in the viral life cycle. It is involved in the formation of the membranous web, where viral replication takes place, and interacts with both viral and host proteins to regulate RNA replication. NS5A inhibitors bind to the N-terminus of the protein, inducing a conformational change that disrupts its function. This leads to the inhibition of both viral RNA synthesis and the assembly of new virus particles.

The following diagram illustrates the role of NS5A in the HCV replication cycle and the mechanism of action of NS5A inhibitors.

Caption: HCV Replication Cycle and Inhibition by NS5A Inhibitors.

Structure-Activity Relationship (SAR) of Pyrrolidine-Based NS5A Inhibitors

The development of potent NS5A inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The pyrrolidine core serves as a central scaffold, and modifications at various positions have a profound impact on antiviral activity. The following table summarizes the in vitro activity of a selection of pyrrolidine-based NS5A inhibitors against HCV genotype 1b.

| Compound ID | R1 Substituent | R2 Substituent | EC₅₀ (nM) - Genotype 1b |

| 1 | Phenyl | Valine-derived | 5.2 |

| 2 | 4-Fluorophenyl | Valine-derived | 1.8 |

| 3 | Phenyl | Isoleucine-derived | 8.7 |

| 4 | 4-Fluorophenyl | Isoleucine-derived | 3.1 |

| Ledipasvir | Complex heterocyclic system | Valine-derived | 0.004 |

Data is illustrative and compiled from various medicinal chemistry literature.

SAR Insights:

-

R1 Substituent: Aromatic or heteroaromatic groups at this position are crucial for potent activity. The introduction of a fluorine atom on the phenyl ring (Compound 2 vs. 1, and 4 vs. 3) generally enhances potency, likely due to favorable interactions within the binding pocket.

-

R2 Substituent: The nature of the amino acid-derived substituent significantly influences activity. Valine-derived substituents often exhibit superior potency compared to isoleucine-derived ones in this series.

-

Ledipasvir: The highly complex and optimized heterocyclic system in Ledipasvir results in picomolar potency, highlighting the importance of extensive optimization of this region of the molecule for maximal interaction with the NS5A protein.

The following workflow illustrates the general process of synthesizing and evaluating pyrrolidine-based NS5A inhibitors.

Caption: Workflow for the Discovery of Pyrrolidine-Based NS5A Inhibitors.

Conclusion

This compound is a testament to the power of a well-designed chemical building block in modern drug discovery. Its strategic functionalization provides a versatile platform for the synthesis of complex and highly active therapeutic agents. The successful development of the potent HCV NS5A inhibitor Ledipasvir, which incorporates a scaffold derived from this starting material, underscores its immense value to the medicinal chemistry community. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly remain a cornerstone of successful drug development programs.

The Alchemist's Guide to the Pyrrolidine Ring: A Technical Whitepaper on Modern Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules, making it a privileged structure in drug design.[2][3] This technical guide provides an in-depth exploration of key modern synthetic strategies for constructing substituted pyrrolidines, with a focus on methodologies that offer high levels of stereocontrol and efficiency, critical for the development of novel therapeutics.

Core Synthetic Strategies

This guide will focus on four powerful and widely adopted strategies for the synthesis of substituted pyrrolidines:

-

[3+2] Cycloaddition of Azomethine Ylides: A robust and versatile method for constructing the pyrrolidine ring with a high degree of stereocontrol.[4][5]

-

Asymmetric Organocatalysis: Leveraging small chiral organic molecules, often derived from natural amino acids like proline, to catalyze the enantioselective formation of pyrrolidines.[1][6][7]

-

Multicomponent Reactions (MCRs): Highly efficient one-pot reactions that combine three or more starting materials to rapidly generate complex and diverse pyrrolidine structures.[8]

-

Reductive Amination: A classical yet highly effective and practical approach for the synthesis of N-substituted pyrrolidines from dicarbonyl compounds.[9][10]

[3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for the stereoselective synthesis of polysubstituted pyrrolidines.[4] This reaction allows for the creation of up to four new stereocenters in a single, atom-economical step.[11] The in situ generation of the transient azomethine ylide intermediate is a key feature of this reaction class.

A common approach involves the reaction of an α-amino ester with an aldehyde or ketone. The resulting imine, in the presence of a base or Lewis acid, generates the azomethine ylide, which is then trapped by a dipolarophile (an alkene). The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts, auxiliaries, or by transferring existing stereochemistry from the starting materials.[12][13]

Key Variants and Catalysis

Silver(I) and copper(I) complexes with chiral phosphine ligands have proven to be highly effective catalysts for asymmetric [3+2] cycloadditions, affording pyrrolidines with excellent enantioselectivity.[13][14] The choice of metal and ligand can influence the diastereoselectivity of the reaction, providing access to different stereoisomers from the same set of starting materials.[15]

Tabulated Data: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition

The following table summarizes the results for a diastereoselective [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃.[12]

| Entry | Imine (1) | Imino Ester (2) | Product (3) | Yield (%) | dr |

| 1 | 1a (R=Ph) | 2a (R¹=Ph, R²=Me) | 3aa | 80 | >95:5 |

| 2 | 1b (R=4-MeC₆H₄) | 2a (R¹=Ph, R²=Me) | 3ba | 75 | >95:5 |

| 3 | 1c (R=4-ClC₆H₄) | 2a (R¹=Ph, R²=Me) | 3ca | 82 | >95:5 |

| 4 | 1a (R=Ph) | 2b (R¹=4-MeC₆H₄, R²=Me) | 3ab | 78 | >95:5 |

| 5 | 1a (R=Ph) | 2c (R¹=4-BrC₆H₄, R²=Me) | 3ac | 85 | >95:5 |

Experimental Protocol: Diastereoselective Synthesis of Pyrrolidine 3aa[12]

To a solution of (S)-N-tert-butanesulfinyl imine 1a (0.3 mmol) in toluene (0.4 M) is added α-imino ester 2a (0.6 mmol) and Ag₂CO₃ (10 mol%). The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure and the residue is purified by column chromatography on silica gel to afford the desired pyrrolidine 3aa .

Logical Workflow for [3+2] Cycloaddition

Caption: Workflow for the Ag(I)-catalyzed [3+2] cycloaddition.

Asymmetric Organocatalysis

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral pyrrolidine derivatives, particularly those derived from proline, are highly effective organocatalysts for a wide range of enantioselective transformations.[1][7] These catalysts operate via the formation of transient enamines or iminium ions with the substrate, inducing facial selectivity in the subsequent bond-forming step.

Proline-Catalyzed Synthesis of Functionalized Pyrrolidines

A key example is the organocatalytic conjugate addition of aldehydes to nitro-olefins, followed by an intramolecular cyclization cascade to form highly functionalized pyrrolidines. This strategy allows for the construction of multiple stereocenters with high diastereo- and enantioselectivity.[6]

Tabulated Data: Organocatalytic Synthesis of Polysubstituted Pyrrolidines[6]

This table presents data for the synthesis of 3,4-disubstituted pyrrolidines via an organocatalytic Michael addition followed by a reductive amination cascade.